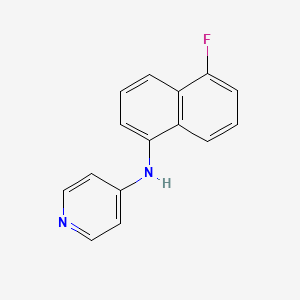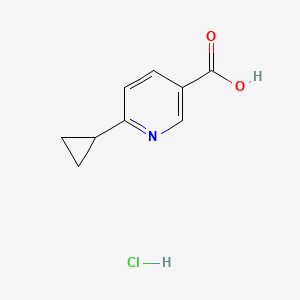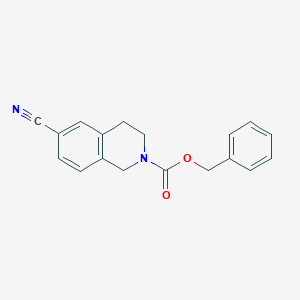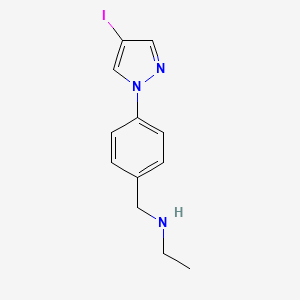
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine is a chemical compound with the molecular formula C15H11FN2 and a molecular weight of 238.2596 This compound features a naphthalene ring substituted with a fluorine atom at the 5-position and a pyridin-4-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine typically involves the coupling of a fluoronaphthalene derivative with a pyridin-4-amine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of fluoronaphthalene reacts with a halogenated pyridin-4-amine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, naphthoquinones, and reduced amine derivatives.
Applications De Recherche Scientifique
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N-(5-fluoronaphthalen-1-yl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target. The pyridin-4-amine moiety can participate in various biochemical pathways, influencing the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-methylpyridin-2-yl)quinolin-2-amine: Known for its binding affinity to tau aggregates in Alzheimer’s disease research.
4-aminopyridine: Used as a potassium channel blocker in neurological research.
4-4′-dipyridylamine: Studied for its nonlinear optical properties.
Uniqueness
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine is unique due to the presence of both a fluoronaphthalene and a pyridin-4-amine moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in scientific research and industry.
Propriétés
Formule moléculaire |
C15H11FN2 |
|---|---|
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
N-(5-fluoronaphthalen-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C15H11FN2/c16-14-5-1-4-13-12(14)3-2-6-15(13)18-11-7-9-17-10-8-11/h1-10H,(H,17,18) |
Clé InChI |
IGRZQYMFKHRPOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2F)C(=C1)NC3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-6-oxaspiro[2.5]octane-1-sulfonyl chloride](/img/structure/B13487404.png)



![rac-(3aR,4S,9bS)-6,8-dichloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13487424.png)




![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)


